molecular formula C6H13ClN2O2 B1430684 N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride CAS No. 1803592-26-8

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride

Cat. No. B1430684
M. Wt: 180.63 g/mol
InChI Key: QZNBUZZSNKNMMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies. For instance, one method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse. For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .

Scientific Research Applications

Azetidines are organic heterocyclic compounds that consist of a four-membered ring composed of three carbon atoms, one nitrogen atom, and seven hydrogen atoms . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

One specific scientific field where azetidines are used is in the synthesis of new heterocyclic amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Azetidines are used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

properties

IUPAC Name

N-(azetidin-3-yl)-2-methoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-4-6(9)8-5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBUZZSNKNMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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